molecular formula C12H3BrCl4O B039602 4-Bromo-2,3,7,8-tetrachlorodibenzofuran CAS No. 115656-08-1

4-Bromo-2,3,7,8-tetrachlorodibenzofuran

Cat. No.: B039602
CAS No.: 115656-08-1
M. Wt: 384.9 g/mol
InChI Key: JVQVVDNPQHZSNJ-UHFFFAOYSA-N
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Description

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is a member of the chlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. This compound is known for its environmental persistence and potential toxic effects. It is not produced intentionally but rather as a by-product in various industrial processes involving chlorinated compounds .

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2,3,7,8-tetrachlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . This receptor has a general function of binding to the XRE promoter region of genes it activates . It is a ligand-activated transcriptional activator .

Biochemical Pathways

The activation of the AhR leads to the expression of multiple xenobiotic chemical metabolizing enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs, environmental pollutants, and endogenous compounds. The downstream effects of this activation can influence various biochemical pathways, potentially leading to changes in cellular function and response to environmental stimuli.

Result of Action

The activation of the AhR by this compound can lead to various molecular and cellular effects. These effects are largely dependent on the specific genes that are activated and the resulting changes in enzyme activity. Potential effects could include changes in cellular metabolism, response to oxidative stress, and detoxification processes .

Chemical Reactions Analysis

4-Bromo-2,3,7,8-tetrachlorodibenzofuran can undergo various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is primarily used in scientific research to study its environmental impact and toxicological effects. It serves as a model compound for understanding the behavior of chlorinated dibenzofurans in the environment and their potential health risks. Research applications include:

Comparison with Similar Compounds

4-Bromo-2,3,7,8-tetrachlorodibenzofuran is similar to other chlorinated dibenzofurans, such as 2,3,7,8-tetrachlorodibenzofuran. the presence of a bromine atom in its structure makes it unique. This bromine atom can influence its chemical reactivity and toxicological properties. Similar compounds include:

Properties

IUPAC Name

4-bromo-2,3,7,8-tetrachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3BrCl4O/c13-10-11(17)8(16)2-5-4-1-6(14)7(15)3-9(4)18-12(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQVVDNPQHZSNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=CC(=C(C(=C3OC2=CC(=C1Cl)Cl)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3BrCl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30151155
Record name Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115656-08-1
Record name Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115656081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 4-bromo-2,3,7,8-tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30151155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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